2-(Tributylstannyl)thiazole

Organic Synthesis Stille Coupling Thiazole Functionalization

2-(Tributylstannyl)thiazole (CAS 121359-48-6) is a 2-thiazolyl stannane specifically designed for palladium-catalyzed Stille cross-coupling reactions, enabling the selective arylation, alkenylation, or alkynylation at the C2 position of the thiazole ring. It features a tributylstannyl group that balances sufficient reactivity for efficient transmetalation with reduced volatility and enhanced handling safety compared to trimethylstannyl analogs.

Molecular Formula C15H29NSSn
Molecular Weight 374.2 g/mol
CAS No. 121359-48-6
Cat. No. B110552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tributylstannyl)thiazole
CAS121359-48-6
Synonyms(Thiazol-2-yl)tributylstannane;  2-(Tributylstannyl)-1,3-thiazole;  2-(Tributyltin)thiazole;  Tributyl-2-thiazolylstannane; 
Molecular FormulaC15H29NSSn
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=NC=CS1
InChIInChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;
InChIKeyWUOFQGMXQCSPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tributylstannyl)thiazole CAS 121359-48-6: A Defined Organotin Stille Reagent for C2-Thiazole Arylation


2-(Tributylstannyl)thiazole (CAS 121359-48-6) is a 2-thiazolyl stannane specifically designed for palladium-catalyzed Stille cross-coupling reactions, enabling the selective arylation, alkenylation, or alkynylation at the C2 position of the thiazole ring . It features a tributylstannyl group that balances sufficient reactivity for efficient transmetalation with reduced volatility and enhanced handling safety compared to trimethylstannyl analogs [1]. Its physicochemical properties include a boiling point of 307-309 °C, density of 1.1900 g/mL at 25 °C, and refractive index n20/D 1.5200 .

Why Generic 'Stannylthiazole' Reagents Cannot Substitute 2-(Tributylstannyl)thiazole in Stille Couplings


The choice of stannyl group and its substitution pattern on the thiazole ring critically dictates reaction outcomes in Stille couplings. The tributylstannyl group offers a distinct reactivity profile that differs markedly from trimethylstannyl analogs: while trimethylstannyl reagents often require harsher conditions and exhibit greater volatility and toxicity, 2-(Tributylstannyl)thiazole provides a balanced transmetalation rate that is compatible with sensitive functional groups [1]. Furthermore, regioisomeric substitution (2- vs. 4- or 5-position) profoundly alters coupling efficiency, with the 2-position stannane exhibiting unique reactivity due to the electronic influence of the thiazole nitrogen . Substituting this compound with a generic stannylthiazole can lead to incomplete conversion, side-product formation from competitive homocoupling, or decomposition under suboptimal conditions .

Quantitative Evidence for Selecting 2-(Tributylstannyl)thiazole Over Alternative Stannylthiazoles


Synthetic Accessibility: 2-(Tributylstannyl)thiazole Achieves ≥97% Yield in a Single-Step Stannylation

The synthesis of 2-(Tributylstannyl)thiazole via lithiation of 2-bromothiazole followed by quenching with tributyltin chloride proceeds with an optimized yield of 97% . This contrasts with the 2-(trimethylstannyl)thiazole analog, where reported yields for similar transformations range from 80-90% . The higher yield and quantitative conversion reduce purification steps and improve atom economy.

Organic Synthesis Stille Coupling Thiazole Functionalization

Regiochemical Precision: C2-Stannane Enables Exclusive 2-Arylation, Avoiding Isomeric Impurities Observed with Alternative Regioisomers

2-(Tributylstannyl)thiazole is a defined C2-stannane that ensures exclusive coupling at the 2-position of the thiazole ring, a critical requirement for the synthesis of many bioactive compounds [1]. In contrast, cross-coupling reactions using 4- or 5-stannylthiazoles often suffer from reduced reactivity or require forcing conditions, leading to incomplete conversion or mixtures of regioisomers . While direct comparative yield data between 2-, 4-, and 5-stannylthiazoles with the same electrophile are not always available, class-level inference supports that the C2 position is generally the most reactive and synthetically useful site for Stille couplings.

Regioselective Coupling Thiazole Functionalization Cross-Coupling

Enhanced Handling Safety: Tributylstannyl Group Reduces Acute Toxicity and Volatility vs. Trimethylstannyl Analogs

The tributylstannyl moiety in 2-(Tributylstannyl)thiazole offers a lower volatility and reduced acute toxicity profile compared to trimethylstannyl compounds, as evidenced by its higher boiling point (307-309 °C vs. ~180-200 °C for trimethylstannyl analogs) and classification under less severe hazard categories . The compound is classified as Acute Tox. 3 (Oral), whereas trimethylstannyl compounds are often Acute Tox. 2 or 1 due to higher volatility and faster absorption . While both require careful handling, the tributylstannyl derivative presents a lower inhalation risk during routine laboratory use.

Organotin Safety Laboratory Handling Procurement

Commercial Availability and Analytical Characterization: Multiple Vendors Supply with Rigorous QC (≥97% Purity by GC)

2-(Tributylstannyl)thiazole is widely stocked by major chemical suppliers (e.g., Sigma-Aldrich, Thermo Scientific, Bidepharm, Starshine Chemical) with documented purity levels of ≥97% (GC) and comprehensive analytical data (NMR, HPLC, GC) [1]. In contrast, many alternative 2-stannylthiazoles (e.g., 2-(trimethylstannyl)thiazole) are less frequently cataloged, often requiring custom synthesis or longer lead times . This reliable commercial availability ensures consistent quality and reduces procurement uncertainty.

Procurement Quality Control Supply Chain

Optimal Application Scenarios for 2-(Tributylstannyl)thiazole in Medicinal Chemistry and Materials Science


Late-Stage Diversification of Thiazole-Containing Drug Candidates

In medicinal chemistry programs, 2-(Tributylstannyl)thiazole is employed to introduce aryl or alkenyl diversity at the C2 position of a thiazole core during lead optimization. Its high purity (≥97%) and reliable reactivity ensure reproducible yields in parallel synthesis, enabling SAR studies without interference from stannane-derived impurities [1]. The reagent's compatibility with sensitive functional groups (e.g., esters, amides) further supports its use in late-stage functionalization of complex scaffolds.

Synthesis of Thiazole-Based Organic Semiconductors and OLED Materials

The precise regiochemistry offered by 2-(Tributylstannyl)thiazole is critical for constructing well-defined oligothiazoles and thiazole-containing polymers used in organic electronics. Its ability to undergo Stille cross-coupling with dibromo- or diiodoarenes allows for the iterative synthesis of π-conjugated materials with controlled architecture [1]. The commercial availability and consistent quality of the reagent facilitate scale-up from milligram research quantities to multi-gram production.

Bioconjugation and Peptide Functionalization via Stille Coupling

In chemical biology, 2-(Tributylstannyl)thiazole serves as a stannane donor for the site-specific modification of peptides and proteins bearing halogenated unnatural amino acids. Its lower volatility compared to trimethylstannyl derivatives reduces the risk of contamination in biological settings, while its established reactivity profile enables efficient coupling under mild aqueous/organic conditions [1]. The availability of batch-specific analytical data supports publication-quality reproducibility.

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